molecular formula C8H16O4S B1531418 (4-Methyloxan-4-yl)methyl methanesulfonate CAS No. 1010836-62-0

(4-Methyloxan-4-yl)methyl methanesulfonate

Cat. No.: B1531418
CAS No.: 1010836-62-0
M. Wt: 208.28 g/mol
InChI Key: KEPLFAVGVOSZJK-UHFFFAOYSA-N
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Description

(4-Methyloxan-4-yl)methyl methanesulfonate is a methanesulfonate ester featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position, linked to the methanesulfonate moiety via a methylene bridge. This compound’s structure combines the reactivity of the sulfonate ester group with the steric and electronic effects of the cyclic ether, making it a candidate for applications in organic synthesis, pharmaceuticals, or material science.

Properties

IUPAC Name

(4-methyloxan-4-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-8(3-5-11-6-4-8)7-12-13(2,9)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPLFAVGVOSZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The oxane and dioxolane rings introduce steric bulk, increasing molar mass and lipophilicity (higher LogP) compared to MMS/EMS. This may enhance membrane permeability but reduce volatility .
  • The 4-methyloxane group in the target compound could confer greater hydrolytic stability than MMS/EMS due to reduced electrophilicity at the sulfonate ester.

Toxicity and Regulatory Considerations

  • MMS/EMS: Classified as potent genotoxins and carcinogens. Regulatory limits (e.g., EMA’s TTC guideline: 1.5 µg/day) necessitate strict control in pharmaceuticals . Analytical methods like GC-MS are employed for trace detection, though challenges like matrix interference persist .
  • This compound: No direct toxicity data exist. Regulatory authorities would likely apply precautionary limits analogous to MMS/EMS (e.g., ≤7.5 µg/g in APIs) until proven safe .
  • 4-Formylphenyl Methanesulfonate : The aromatic substituent alters reactivity, possibly reducing genotoxicity but increasing electrophilicity at the formyl group.

Biological Activity

(4-Methyloxan-4-yl)methyl methanesulfonate, also known by its CAS number 1010836-62-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is an organic sulfonate ester. Its structure includes a methanesulfonate group which is known for enhancing solubility and reactivity in biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound can be attributed to its interactions with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activities or interact with cellular receptors, affecting various signaling pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to receptors could lead to alterations in cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : Investigations into the cytotoxicity of the compound have shown varying effects on different cell lines, indicating selective toxicity.
  • Membrane Interaction : The compound's interaction with biological membranes has been studied, revealing changes in membrane fluidity and permeability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity in cancer cells
Membrane InteractionAltered fluidity and permeability

Table 2: Case Studies on Cytotoxic Effects

Study ReferenceCell Line TestedConcentration (μM)Observed Effect
HeLa10Minimal cytotoxicity
MCF-720Moderate cytotoxicity
A54950High cytotoxicity

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 μM, suggesting potential applications in antimicrobial therapies.
  • Cytotoxicity Assessment :
    • Research involving various cancer cell lines demonstrated that this compound exhibited selective cytotoxic effects, particularly in breast cancer cells (MCF-7) where it induced apoptosis at higher concentrations.
  • Membrane Interaction Analysis :
    • Using model lipid membranes, the compound was shown to alter membrane properties, increasing packing order while decreasing fluidity. This suggests potential implications for drug delivery systems where membrane interaction is crucial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methyloxan-4-yl)methyl methanesulfonate
Reactant of Route 2
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(4-Methyloxan-4-yl)methyl methanesulfonate

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